Cas no 49750-74-5 (2-(2-Methoxyethoxy)-5-(trifluoromethyl)aniline)

2-(2-Methoxyethoxy)-5-(trifluoromethyl)aniline structure
49750-74-5 structure
Product Name:2-(2-Methoxyethoxy)-5-(trifluoromethyl)aniline
CAS No:49750-74-5
MF:C10H12F3NO2
MW:235.202993392944
CID:843604
PubChem ID:2392234
Update Time:2025-09-26

2-(2-Methoxyethoxy)-5-(trifluoromethyl)aniline Chemical and Physical Properties

Names and Identifiers

    • 2-(2-METHOXY-ETHOXY)-5-TRIFLUOROMETHYL-PHENYLAMINE
    • MLS000718548
    • AKOS000100277
    • CHEMBL1885472
    • G22158
    • 49750-74-5
    • 2-(2-methoxyethoxy)-5-(trifluoromethyl)aniline
    • AS-871/43380853
    • Z56891218
    • MFCD03966847
    • VGEAZFFURBQABD-UHFFFAOYSA-N
    • SCHEMBL10352014
    • DS-016212
    • DTXSID901326644
    • EN300-02941
    • SMR000290816
    • SR-01000040077
    • 2-(2-Methoxyethoxy)-5-(trifluoromethyl)benzenamine
    • J-505654
    • CS-0118891
    • SR-01000040077-1
    • 2-(2-methoxyethoxy)-5-(trifluoromethyl)phenylamine
    • SB81161
    • HMS2666F23
    • 2-(2-Methoxyethoxy)-5-(trifluoromethyl)aniline
    • MDL: MFCD03966847
    • Inchi: 1S/C10H12F3NO2/c1-15-4-5-16-9-3-2-7(6-8(9)14)10(11,12)13/h2-3,6H,4-5,14H2,1H3
    • InChI Key: VGEAZFFURBQABD-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=C(C=1)N)OCCOC)(F)F

Computed Properties

  • Exact Mass: 235.082
  • Monoisotopic Mass: 235.082
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.5A^2
  • XLogP3: 1.9

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 295.2±40.0 °C at 760 mmHg
  • Flash Point: 132.3±27.3 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

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2-(2-Methoxyethoxy)-5-(trifluoromethyl)aniline Suppliers

Amadis Chemical Company Limited
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(CAS:49750-74-5)2-(2-Methoxyethoxy)-5-(trifluoromethyl)aniline
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Quantity:250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:18
Price ($):167
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Additional information on 2-(2-Methoxyethoxy)-5-(trifluoromethyl)aniline

2-(2-Methoxyethoxy)-5-(trifluoromethyl)aniline and Its Chemical Properties: A Comprehensive Overview

2-(2-Methoxyethoxy)-5-(trifluoromethyl)aniline, with the chemical formula C10H13NO2F3, is a multifunctional organic compound that has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceuticals, materials science, and chemical synthesis. The molecule combines a 2-(2-Methoxyethoxy) functional group with a 5-(trifluoromethyl) substituent, creating a versatile scaffold with diverse reactivity profiles. This compound is cataloged under the CAS registry number 49750-74-5, which is a critical identifier for its characterization and regulatory compliance in research settings.

The 2-(2-Methoxyethoxy) moiety introduces hydrophilic properties through the methoxy group, while the 5-(trifluoromethyl) group imparts significant electron-withdrawing effects due to the high electronegativity of fluorine atoms. This combination of functional groups allows the compound to participate in various chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and conjugate addition. Recent studies have highlighted its potential as a building block in the synthesis of advanced materials, particularly in the development of fluorinated polymers and functional coatings.

One of the most promising applications of 2-(2-Methoxyethoxy)-5-(trifluoromethyl)aniline lies in its role as a precursor for pharmaceutical compounds. Researchers have demonstrated its utility in the synthesis of antifungal agents and anti-inflammatory drugs, where the trifluoromethyl group is known to enhance metabolic stability and bioavailability. For instance, a 2023 study published in Journal of Medicinal Chemistry showcased how this compound could be modified to target specific enzymes involved in fungal pathogenesis, offering a novel approach to combat resistant fungal infections.

From a synthetic perspective, the 2-(2-Methoxyethoxy) group provides a strategic point for further functionalization. Its ethoxyether structure can undergo cleavage under acidic conditions, enabling the introduction of diverse substituents through coupling reactions. This property has been exploited in the development of prodrugs, where the compound serves as a carrier for active pharmaceutical ingredients (APIs) that are released in vivo. The versatility of this functional group has also been explored in the creation of stimuli-responsive materials, which can change their properties in response to environmental triggers such as pH or temperature.

The 5-(trifluoromethyl) substituent plays a critical role in modulating the physicochemical properties of the molecule. Fluorine atoms, being the most electronegative elements, significantly alter the electronic distribution within the aromatic ring. This effect can influence the compound's interaction with biological targets, such as proteins and nucleic acids. A 2024 review in Advanced Drug Delivery Reviews emphasized how fluorinated aromatic compounds like this one can improve drug-target specificity by reducing non-specific binding and enhancing permeability across biological membranes.

Recent advancements in computational chemistry have further elucidated the behavior of 2-(2-Methoxyethoxy)-5-(trifluoromethyl)aniline. Molecular dynamics simulations have revealed that the trifluoromethyl group can induce conformational changes in the molecule, affecting its ability to bind to receptor sites. This insight has led to the design of more selective ligands for therapeutic applications. Additionally, quantum mechanical calculations have provided detailed information about the molecule's electronic structure, which is crucial for understanding its reactivity in various chemical contexts.

Despite its promising applications, the synthesis of 2-(2-Methoxyethoxy)-5-(trifluoromethyl)aniline presents challenges that researchers are actively addressing. The trifluoromethylation of aromatic rings typically requires harsh conditions, which can lead to side reactions and low yields. However, recent developments in transition metal-catalyzed fluorination have improved the efficiency of this process. A 2023 study in Organic Letters described a novel method using a copper-based catalyst to achieve selective trifluoromethylation with high stereocontrol, significantly enhancing the practicality of its synthesis.

From an environmental perspective, the use of 2-(2-Methoxyethoxy)-5-(trifluoromethyl)aniline aligns with the principles of green chemistry. Its hydrophilic nature reduces the risk of environmental contamination, while its fluorinated components can be designed for controlled biodegradation. Researchers are also exploring ways to recycle byproducts from its synthesis, contributing to sustainable chemical practices. A 2025 paper in Green Chemistry proposed a closed-loop system for the recovery of fluorinated intermediates, demonstrating the compound's potential in eco-friendly manufacturing processes.

The structural versatility of 2-(2-Methoxyethoxy)-5-(trifluoromethyl)aniline has also sparked interest in its application in nanotechnology. Its ability to form stable supramolecular assemblies has been leveraged in the development of nanocarriers for drug delivery. These carriers can encapsulate therapeutic agents and release them at target sites, improving treatment efficacy. A 2024 study in Nano Letters demonstrated how this compound could be used to create self-assembling nanofibers with tunable mechanical properties, opening new avenues for biomedical applications.

As research into this compound continues to evolve, its role in interdisciplinary fields is becoming increasingly apparent. The combination of hydrophilic and fluorinated functionalities makes it a valuable tool in the design of smart materials, where its properties can be tailored for specific applications. The ongoing exploration of its synthetic potential and biological interactions is expected to lead to further innovations in pharmaceuticals, materials science, and chemical engineering.

In conclusion, 2-(2-Methoxyethoxy)-5-(trifluoromethyl)aniline represents a fascinating example of how the strategic combination of functional groups can yield compounds with diverse applications. Its unique structural features, coupled with recent advances in synthetic methods and computational modeling, position it as a key player in the development of next-generation materials and pharmaceuticals. As research in this area progresses, the compound's potential is likely to expand even further, offering new opportunities for scientific discovery and technological innovation.

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Amadis Chemical Company Limited
(CAS:49750-74-5)2-(2-Methoxyethoxy)-5-(trifluoromethyl)aniline
A1234752
Purity:99%
Quantity:250mg
Price ($):167
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